molecular formula C13H14N4O3 B8282849 (1-methyl-6-nitro-1H-indazol-3-yl)-pyrrolidin-1-yl-methanone

(1-methyl-6-nitro-1H-indazol-3-yl)-pyrrolidin-1-yl-methanone

Cat. No. B8282849
M. Wt: 274.28 g/mol
InChI Key: LRFMFZQILKDDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211923B2

Procedure details

is obtained by reacting a mixture of 1-methyl-6-nitro-1H-indazole-3-carboxylic acid and 2-methyl-6-nitro-2H-indazole-3-carboxylic acid. The product is purified by chromatography on silica gel.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=2)[C:4]([C:14]([OH:16])=O)=[N:3]1.C[N:18]1[C:26](C(O)=O)=[C:25]2[C:20]([CH:21]=C([N+]([O-])=O)C=C2)=N1>>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=2)[C:4]([C:14]([N:18]2[CH2:21][CH2:20][CH2:25][CH2:26]2)=[O:16])=[N:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C2=CC=C(C=C12)[N+](=O)[O-])C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C2C=C(C=CC2=C1C(=O)O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
The product is purified by chromatography on silica gel

Outcomes

Product
Name
Type
Smiles
CN1N=C(C2=CC=C(C=C12)[N+](=O)[O-])C(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.